5-Bromo-2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
5-BROMO-2-({2-[(2,4-DICHLOROBENZYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound with the molecular formula C15H10BrCl2NO4. This compound is notable for its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-BROMO-2-({2-[(2,4-DICHLOROBENZYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with bromoacetic acid to yield the desired product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
5-BROMO-2-({2-[(2,4-DICHLOROBENZYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces amines .
Scientific Research Applications
5-BROMO-2-({2-[(2,4-DICHLOROBENZYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-BROMO-2-({2-[(2,4-DICHLOROBENZYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
5-BROMO-2-({2-[(2,4-DICHLOROBENZYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can be compared with similar compounds such as:
5-Bromo-2-chlorobenzoic acid: This compound shares a similar bromine and chlorine substitution pattern but lacks the sulfur and acetylamino groups, making it less complex and potentially less active in certain applications.
5-Bromo-2,4-dichloropyrimidine: This compound is structurally similar but belongs to a different chemical class (pyrimidines), which may result in different reactivity and applications.
Properties
Molecular Formula |
C16H12BrCl2NO3S |
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Molecular Weight |
449.1 g/mol |
IUPAC Name |
5-bromo-2-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12BrCl2NO3S/c17-10-2-4-14(12(5-10)16(22)23)20-15(21)8-24-7-9-1-3-11(18)6-13(9)19/h1-6H,7-8H2,(H,20,21)(H,22,23) |
InChI Key |
XSXTYVLJSMXYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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